molecular formula C15H16N2O4S B2381446 N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide CAS No. 620543-76-2

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide

Cat. No. B2381446
CAS RN: 620543-76-2
M. Wt: 320.36
InChI Key: VICRVDADXVVGGM-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide” is a chemical compound . It is related to a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives that were designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

While specific structural data for “this compound” is not available, a related compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and survival. The compound’s interaction with EGFR is likely due to its structural similarity to the natural ligands of EGFR.

Biochemical Pathways

The compound affects the EGFR signaling pathway. Under normal conditions, binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, activation of downstream signaling pathways, and ultimately to DNA synthesis and cell proliferation. By inhibiting EGFR, this compound prevents these downstream effects, thereby inhibiting cell proliferation .

Result of Action

The compound exhibits potent anticancer activities against EGFR high-expressed cancer cell lines . It shows weak cytotoxic effects on normal cells, suggesting that it might have a good safety profile .

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for investigating the effects of diuretics on various physiological systems. However, this compound also has certain limitations, such as its potential to cause electrolyte imbalances and its narrow therapeutic window.

Future Directions

There are several potential future directions for research on N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide. One area of interest is the development of new analogs with improved pharmacological properties. Another potential direction is the investigation of the role of this compound in the treatment of certain types of cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of new treatments for various medical conditions.

Synthesis Methods

The synthesis of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with furan-2-carboxamide, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained after purification and crystallization.

Scientific Research Applications

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide has been widely used in scientific research for its potential applications in various fields. It has been studied for its effects on the cardiovascular system, renal function, and electrolyte balance. This compound has also been used to investigate the role of ion channels in the regulation of cellular functions and the treatment of certain types of cancer.

properties

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-19-12-6-5-10(8-13(12)20-2)14(18)17-15(22)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H2,16,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICRVDADXVVGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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